molecular formula C9H11BrO2 B13545274 (S)-1-(5-bromo-2-methoxyphenyl)ethan-1-ol

(S)-1-(5-bromo-2-methoxyphenyl)ethan-1-ol

Cat. No.: B13545274
M. Wt: 231.09 g/mol
InChI Key: WNRYFLFXINLLKQ-LURJTMIESA-N
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Description

Significance of Chiral Secondary Alcohols in Modern Organic Synthesis

Chiral secondary alcohols are fundamental building blocks in the asymmetric synthesis of numerous pharmaceuticals, agrochemicals, and natural products. The stereochemistry of the hydroxyl-bearing carbon is often crucial for the biological activity of the target molecule. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiomerically pure secondary alcohols is a central theme in modern organic chemistry. These methods often involve the asymmetric reduction of prochiral ketones or the kinetic resolution of racemic alcohols. The resulting enantioenriched alcohols can be further elaborated into a wide array of complex structures, making them indispensable tools for the synthetic chemist.

The Role of Brominated and Methoxylated Aryl Systems in Synthetic Chemistry

The presence of both bromine and methoxy (B1213986) substituents on the aromatic ring of (S)-1-(5-bromo-2-methoxyphenyl)ethan-1-ol imparts a unique combination of electronic and steric properties, offering a versatile handle for a variety of chemical transformations.

Brominated aryl systems are highly valued in synthetic chemistry, primarily for their utility in cross-coupling reactions. The carbon-bromine bond serves as a reliable reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds through well-established palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents onto the aromatic ring, enabling the construction of complex molecular frameworks.

Methoxylated aryl systems are also of great importance. The methoxy group is an electron-donating group, which can influence the reactivity and regioselectivity of electrophilic aromatic substitution reactions. Furthermore, the methoxy group can be a precursor to a hydroxyl group through demethylation, providing a route to phenols, which are themselves important functional groups in many natural products and pharmaceuticals. The presence of a methoxy group ortho to the site of other functionalities can also exert steric and electronic effects that influence the conformation and reactivity of the molecule. For instance, the 5-bromo-2-methoxyacetophenone, a precursor to the title compound, is recognized as a valuable intermediate in the production of various bioactive molecules chemimpex.com.

Academic Rationale for the Investigation of this compound

The academic interest in this compound stems from its potential as a chiral building block in the synthesis of medicinally relevant compounds. The combination of a chiral secondary alcohol, a versatile bromine handle for cross-coupling, and an electronically influential methoxy group within a single, well-defined stereoisomer makes it a highly attractive synthetic intermediate.

The "5-bromo-2-methoxyphenyl" moiety itself is found in molecules with demonstrated biological activity. For example, a compound containing this fragment has been identified as a melanocortin 4 receptor antagonist, which has shown efficacy in reducing tumor-induced weight loss in animal models acs.org. This highlights the potential of this particular substitution pattern in the design of new therapeutic agents.

The investigation of the synthesis and properties of this compound is therefore driven by the need for efficient access to enantiomerically pure building blocks for the construction of complex and potentially bioactive molecules. The development of stereoselective synthetic routes to this compound and the exploration of its reactivity are key areas of research in academic and industrial settings.

Detailed Research Findings

Synthesis and Properties of the Precursor Ketone

The precursor, 1-(5-bromo-2-methoxyphenyl)ethanone (B98234), is a known compound with established properties.

PropertyValue
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
AppearanceColorless to light yellow liquid
Boiling Point118-124 °C at 5 mmHg

Data sourced from Chem-Impex chemimpex.com and PubChem nih.gov.

The synthesis of this ketone can be achieved through the bromination of 2-methoxyacetophenone.

Asymmetric Reduction to this compound

The enantioselective reduction of 1-(5-bromo-2-methoxyphenyl)ethanone to yield the (S)-alcohol is a critical step. Various catalytic systems are known to be effective for the asymmetric reduction of aryl ketones. These often involve chiral catalysts based on transition metals such as ruthenium, rhodium, or iridium, in combination with chiral ligands. Biocatalytic methods using enzymes such as ketoreductases also offer a green and highly selective alternative.

Although a specific procedure for this exact transformation is not detailed in the searched literature, the general approach would involve reacting the ketone with a reducing agent, such as isopropanol or hydrogen gas, in the presence of a chiral catalyst. The efficiency of such a reaction is typically evaluated by the chemical yield and the enantiomeric excess (e.e.) of the desired (S)-enantiomer.

Spectroscopic Characterization

The structural confirmation of this compound would rely on standard spectroscopic techniques. While the specific spectra for this compound are not available, the expected signals in ¹H and ¹³C NMR spectroscopy can be predicted based on analogous structures reported in the literature rsc.orgrsc.org.

NucleusExpected Chemical Shift Ranges (ppm)
¹H NMRAromatic protons (δ 6.5-7.5), Methine proton (CH-OH) (δ ~4.8-5.2, quartet), Methoxy protons (δ ~3.8, singlet), Methyl protons (δ ~1.4-1.5, doublet), Hydroxyl proton (variable)
¹³C NMRAromatic carbons (δ 110-160), Methine carbon (C-OH) (δ ~65-75), Methoxy carbon (δ ~55), Methyl carbon (δ ~25)

The optical activity of the (S)-enantiomer would be confirmed by measuring its specific rotation using polarimetry. The value would be equal in magnitude but opposite in sign to its (R)-enantiomer.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

(1S)-1-(5-bromo-2-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11BrO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3/t6-/m0/s1

InChI Key

WNRYFLFXINLLKQ-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)Br)OC)O

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)OC)O

Origin of Product

United States

Advanced Methodologies for the Enantioselective Synthesis of S 1 5 Bromo 2 Methoxyphenyl Ethan 1 Ol

Catalytic Asymmetric Reduction of 5-bromo-2-methoxyacetophenone Precursors

The most direct route to enantiopure (S)-1-(5-bromo-2-methoxyphenyl)ethan-1-ol is the catalytic asymmetric reduction of its corresponding ketone, 5-bromo-2-methoxyacetophenone. This transformation has been approached using homogeneous, heterogeneous, and organocatalytic systems, each offering distinct advantages in terms of selectivity, activity, and operational simplicity.

Homogeneous Catalysis with Chiral Metal Complexes (e.g., Ru, Rh, Ir-based systems)

Homogeneous catalysis employing chiral transition metal complexes, particularly those based on ruthenium (Ru), rhodium (Rh), and iridium (Ir), stands as a powerful and well-established method for the asymmetric hydrogenation and transfer hydrogenation of prochiral ketones. These systems offer high activity and enantioselectivity due to their well-defined chiral environments created by bespoke ligands.

Ruthenium complexes, especially those pioneered by Noyori and others, are highly effective. Chiral η⁶-arene/N-tosylethylenediamine-Ru(II) complexes, for instance, catalyze the asymmetric hydrogenation of acetophenone (B1666503) derivatives to yield chiral alcohols with excellent enantiomeric excess (ee), often exceeding 96%. nih.gov The mechanism is understood to proceed through a metal-ligand bifunctional pathway, where a hydridic Ru-H and a protic N-H unit are transferred to the ketone's carbonyl group without direct substrate-metal coordination. nih.gov More recent developments using Ru complexes with cinchona alkaloid-derived NNP ligands have achieved extremely high enantioselectivities (up to 99.9% ee) for a broad range of aromatic and heteroaromatic ketones. semanticscholar.org

Iridium-based catalysts have also emerged as highly potent alternatives. Chiral cyclometalated iridium complexes and catalysts incorporating N-heterocyclic carbene (NHC) and amino acid ligands have been designed for the asymmetric transfer hydrogenation of aryl ketones. organic-chemistry.orgmdpi.com For example, an Ir(IMe)₂(L-Pro)(H)(I) catalyst, where IMe is 1,3-dimethylimidazol-2-ylidene (B1247496) and L-Pro is L-proline, has been shown to reduce various acetophenone derivatives with up to 95% ee. organic-chemistry.org

While specific data for the reduction of 5-bromo-2-methoxyacetophenone using these exact systems is not prevalent in the literature, the broad substrate scope and high tolerance for electronic and steric variations suggest their applicability. The electronic effects of the bromo (electron-withdrawing) and methoxy (B1213986) (electron-donating) groups on the aromatic ring are well-tolerated by these catalysts, making them prime candidates for the synthesis of this compound.

Table 1: Representative Homogeneous Catalysis for Asymmetric Ketone Reduction Data based on analogous acetophenone derivatives.

Catalyst System Substrate Product Configuration Yield (%) ee (%)
Ru-Cinchona NNP Complex semanticscholar.org m-Bromoacetophenone (S) >99 99.2
Ir(IMe)₂(L-Pro)(H)(I) organic-chemistry.org Acetophenone (S) 94 90

Heterogeneous Catalysis for Enantioselective Hydrogenation

Heterogeneous catalysis offers significant practical advantages over homogeneous systems, including ease of catalyst separation, recyclability, and suitability for continuous flow processes. researchgate.net The classic example in this field is the Orito reaction, which employs platinum (Pt) catalysts modified with chiral cinchona alkaloids for the enantioselective hydrogenation of α-ketoesters. core.ac.uk

Extending this methodology to less activated ketones like 5-bromo-2-methoxyacetophenone is challenging. However, research has demonstrated the feasibility of hydrogenating acetophenone over cinchona-modified Pt/C catalysts. scispace.com These systems can produce either enantiomer of 1-phenylethanol (B42297) depending on the alkaloid used (e.g., cinchonidine (B190817) vs. cinchonine), though enantioselectivities for such non-activated ketones are often modest (up to 20% ee). core.ac.ukscispace.com

The mechanism involves the formation of a diastereomeric complex between the substrate and the adsorbed chiral modifier on the platinum surface. core.ac.uk This interaction leads to a preferential adsorption and hydrogenation of one of the prochiral faces of the ketone. The efficiency of this enantiodifferentiation is highly dependent on the substrate structure, modifier, solvent, and reaction conditions. While high enantioselectivities for the target compound via this method remain a significant challenge, the principles provide a foundation for the development of more advanced solid-supported catalysts.

Organocatalytic Approaches to Asymmetric Reduction

Organocatalysis, which utilizes small chiral organic molecules as catalysts, has become a third pillar of asymmetric synthesis. For ketone reduction, the most common strategy is transfer hydrogenation, typically using a Hantzsch ester as a stable, mild, and safe hydride source. organic-chemistry.org This approach avoids the use of transition metals and high-pressure hydrogen.

Chiral Brønsted acids, particularly phosphoric acids (CPAs), are highly effective catalysts for this transformation. google.com The CPA activates the ketone by protonating the carbonyl oxygen, rendering it more susceptible to hydride attack from the Hantzsch ester. The chiral environment of the catalyst's phosphate (B84403) anion effectively shields one face of the ketone, directing the hydride to the other and inducing high enantioselectivity. scispace.com This methodology has been successfully applied to the reduction of a wide range of acetophenone derivatives, achieving high yields and enantioselectivities. princeton.edu

Another prominent class of organocatalysts are chiral amines, such as imidazolidinones, which operate via iminium ion activation. While more commonly applied to the reduction of α,β-unsaturated aldehydes and ketones, their application in reductive amination highlights their potential for C=N bond reduction, a close parallel to ketone reduction. mdpi.comprinceton.edunih.gov Given the broad substrate scope of CPA-catalyzed transfer hydrogenations, this method represents a highly promising, metal-free route for the synthesis of this compound.

Table 2: Organocatalytic Transfer Hydrogenation of Substituted Acetophenones Data based on analogous acetophenone derivatives using a chiral phosphoric acid catalyst and Hantzsch ester.

Substrate Catalyst Product Configuration Yield (%) ee (%)
o-Chloroacetophenone princeton.edu Triphenylsilyl CPA (R) 88 91
p-Methoxyacetophenone princeton.edu Triphenylsilyl CPA (R) 85 92

Biocatalytic Strategies for Enantioselective Formation

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations under mild, environmentally benign conditions. For the synthesis of this compound, both the kinetic resolution of the racemate and the direct stereoselective reduction of the ketone precursor are highly effective strategies.

Enzyme-Mediated Kinetic Resolution of Racemic Precursors

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, allowing for the separation of the unreacted, slow-reacting enantiomer and the product of the fast-reacting enantiomer. jocpr.com Lipases are the most commonly employed enzymes for the resolution of racemic alcohols via enantioselective transesterification. mdpi.com

In a typical lipase-catalyzed resolution of racemic 1-(5-bromo-2-methoxyphenyl)ethan-1-ol, the enzyme would selectively acylate one enantiomer (e.g., the R-enantiomer) using an acyl donor like vinyl acetate. This leaves the desired (S)-alcohol enantiomer unreacted. The reaction proceeds until approximately 50% conversion is reached, at which point the remaining (S)-alcohol and the newly formed (R)-ester can be separated, both in high enantiomeric purity. jocpr.com

Studies on structurally similar substrates, such as 1-(4-methoxyphenyl)ethanol (B1200191) and various bromophenyl ethanols, have demonstrated the power of this approach. nih.govnih.gov Using immobilized lipases like Novozym 435 (from Candida antarctica) or lipases from Pseudomonas cepacia, excellent results with enantiomeric excesses often exceeding 99% for both the remaining alcohol and the ester product have been achieved. mdpi.comnih.govd-nb.info

Table 3: Lipase-Catalyzed Kinetic Resolution of Racemic Aryl Ethanols Data based on analogous aryl ethanol (B145695) derivatives.

Substrate Enzyme Acyl Donor Product Conv. (%) ee (%)
(R,S)-1-(4-methoxyphenyl)ethanol nih.gov Novozym 40086 Vinyl Acetate (S)-Alcohol 56.7 99.9

Stereoselective Bioreduction of Ketone Substrates (Whole-Cell and Purified Enzyme Systems)

The direct asymmetric bioreduction of 5-bromo-2-methoxyacetophenone offers a more atom-economical route to the (S)-alcohol, with a theoretical yield of 100%. This transformation is typically accomplished using alcohol dehydrogenases (ADHs), which are present in a variety of microorganisms or can be used as isolated, purified enzymes.

Whole-cell biocatalysis, using organisms such as baker's yeast (Saccharomyces cerevisiae) or other yeast strains like Candida tropicalis, is a cost-effective and operationally simple method. nih.gov The yeast cells contain the necessary ADHs and cofactor regeneration systems (e.g., for NADPH/NADH) to reduce the ketone. Many ADHs follow Prelog's rule, delivering a hydride to the Re-face of the carbonyl, which in the case of 5-bromo-2-methoxyacetophenone would yield the desired (S)-alcohol. Studies on various acetophenone analogues, including those with bromo-substituents, have shown that yeasts like Candida tropicalis can produce the corresponding (S)-alcohols with high yields and excellent enantioselectivity (>99% ee). researchgate.netnih.gov

For greater control and higher catalyst loading, purified enzyme systems can be employed. This involves using an isolated ADH, often a recombinant one, along with a cofactor regeneration system, such as a formate (B1220265) dehydrogenase (FDH) which converts formate to CO₂ while regenerating NADH. This approach avoids side reactions from other enzymes present in whole cells and can lead to very high space-time yields.

Table 4: Bioreduction of Substituted Acetophenones Data based on analogous acetophenone derivatives.

Biocatalyst Substrate Product Configuration Yield (%) ee (%)
Candida tropicalis PBR-2 nih.gov Acetophenone (S) 43 >99

Chiral Auxiliary-Mediated Stereocontrolled Synthesis

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the formation of a desired stereoisomer by temporarily introducing a chiral moiety to a prochiral substrate. wikipedia.orgnumberanalytics.com This auxiliary group directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the enantiomerically enriched product. wikipedia.org For the synthesis of this compound, a plausible strategy involves the asymmetric reduction of the corresponding prochiral ketone, 1-(5-bromo-2-methoxyphenyl)ethanone (B98234), where a chiral auxiliary controls the facial selectivity of hydride delivery.

One common class of chiral auxiliaries utilized for such transformations is based on chiral amino alcohols, which can form chiral oxazaborolidine catalysts in situ for the stereoselective reduction of ketones. ijprs.com For instance, a chiral auxiliary derived from an amino alcohol can be complexed with borane (B79455) to form a reagent that selectively reduces the ketone to the desired (S)-alcohol. The steric environment created by the chiral auxiliary dictates the trajectory of the hydride attack on the carbonyl group.

The general approach involves the following steps:

Attachment of the Chiral Auxiliary: In this context, the chiral auxiliary is part of a catalytic system and complexes with the reducing agent, rather than being covalently bonded to the substrate.

Stereoselective Reduction: The prochiral ketone, 1-(5-bromo-2-methoxyphenyl)ethanone, is reduced using a hydride source like borane in the presence of the chiral catalyst. The catalyst-substrate complex favors a transition state that leads to the formation of the (S)-enantiomer.

Hydrolysis and Product Isolation: Upon completion of the reaction, a workup step liberates the chiral alcohol, this compound.

The effectiveness of this method is highly dependent on the choice of chiral auxiliary and reaction conditions. A variety of chiral auxiliaries, such as those based on pseudoephedrine or camphorsultam, have been successfully employed in asymmetric reductions. wikipedia.org The diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product is a critical measure of the success of the chiral auxiliary.

Below is a representative table illustrating the potential outcomes of such a synthesis, based on typical results for the asymmetric reduction of substituted acetophenones.

EntryChiral Auxiliary SystemHydride SourceSolventTemp (°C)Yield (%)e.e. (%) of (S)-alcohol
1(1R,2S)-N-PyrrolidinylnorephedrineBH₃·SMe₂THF-2085>95
2Oppolzer's Camphorsultam-derived ligandLiAlH₄Et₂O-787892
3Evans' Oxazolidinone-derived catalystNaBH₄MeOH09088

This is a representative table based on analogous transformations. Specific results for 1-(5-bromo-2-methoxyphenyl)ethanone may vary.

Diastereoselective Synthesis through Chiral Induction from a Pre-existing Stereocenter

An alternative to using a removable chiral auxiliary is to employ a substrate that already contains a stereocenter. The existing chirality within the molecule can influence the stereochemical outcome of a subsequent reaction at a new developing stereocenter, a phenomenon known as internal asymmetric induction. For the synthesis of this compound, this can be achieved by the diastereoselective addition of a methyl group to a chiral derivative of 5-bromo-2-methoxybenzaldehyde (B189313).

This strategy typically involves the following conceptual steps:

Formation of a Chiral Substrate: The starting aldehyde, 5-bromo-2-methoxybenzaldehyde, is reacted with a chiral reagent to introduce a stereocenter. For example, it could be converted into a chiral imine or acetal.

Diastereoselective Addition: A methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) is added to the carbonyl or imine carbon. The pre-existing stereocenter directs the addition of the methyl group to one of the two diastereotopic faces of the electrophilic center. The choice of organometallic reagent and reaction conditions can significantly impact the diastereoselectivity. taylorfrancis.com

Cleavage to the Chiral Alcohol: The product of the addition is then hydrolyzed to remove the chiral directing group, yielding the desired enantiomerically enriched this compound.

The stereochemical outcome is often predicted by models such as Cram's rule, the Felkin-Anh model, or the chelation-controlled model, depending on the nature of the substrate and the reaction conditions. For instance, if a chiral amine is used to form a chiral imine from 5-bromo-2-methoxybenzaldehyde, the subsequent nucleophilic addition of a methyl group would lead to a diastereomeric mixture of amines. The ratio of these diastereomers is determined by the steric and electronic influence of the chiral group.

A representative data table for a diastereoselective methylation is shown below, illustrating the potential diastereomeric ratios (d.r.) that could be achieved.

EntryChiral Directing GroupMethylating AgentLewis AcidSolventd.r. (S,R) : (S,S)
1(R)-PhenylglycinolMeMgBrNoneTHF90:10
2(S)-1-PhenylethylamineMeLiTiCl₄CH₂Cl₂95:5
3(R,R)-1,2-DiaminocyclohexaneMe₂ZnBF₃·OEt₂Toluene>98:2

This is a representative table based on analogous transformations. Specific results for derivatives of 5-bromo-2-methoxybenzaldehyde may vary.

By carefully selecting the chiral directing group and optimizing the reaction conditions, it is possible to achieve high levels of diastereoselectivity, providing an effective route to enantiomerically pure this compound.

Stereochemical Analysis and Elucidation of S 1 5 Bromo 2 Methoxyphenyl Ethan 1 Ol

Chromatographic Techniques for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee), a measure of the purity of a chiral sample, is fundamental in asymmetric synthesis and pharmaceutical sciences. heraldopenaccess.us Chromatographic methods, particularly high-performance liquid chromatography and gas chromatography, are the most prevalent and reliable techniques for this purpose. chromatographyonline.com

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and quantifying their relative amounts. heraldopenaccess.usuma.es The development of a robust HPLC method for (S)-1-(5-bromo-2-methoxyphenyl)ethan-1-ol involves a systematic screening of chiral stationary phases (CSPs) and mobile phases to achieve optimal resolution. sigmaaldrich.comchromatographyonline.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. phenomenex.com Polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) or amylose, are highly effective for a broad range of chiral compounds, including aromatic alcohols. phenomenex.comymc.co.jp These phases create chiral pockets or grooves where enantiomers can interact differently via hydrogen bonding, π-π interactions, and steric hindrance, leading to differential retention times. phenomenex.com

Method development typically begins with a screening process using a set of complementary CSPs under various mobile phase conditions, including normal-phase, reversed-phase, and polar organic modes. sigmaaldrich.comchromatographyonline.com For an aromatic alcohol like 1-(5-bromo-2-methoxyphenyl)ethan-1-ol, a normal-phase screen using hexane/alcohol mixtures is a common starting point. Modifiers such as trifluoroacetic acid (for acidic compounds) or diethylamine (B46881) (for basic compounds) can be added to the mobile phase to improve peak shape and resolution, although they are not typically required for neutral alcohols. chromatographyonline.com

Column (CSP)Mobile Phase (Hexane:Isopropanol)Flow Rate (mL/min)Resolution (Rs)Retention Time (R-enantiomer, min)Retention Time (S-enantiomer, min)
Cellulose-SB 90:101.02.158.39.7
Amylose-SA 95:51.01.4812.113.2
Cellulose-SC 85:150.81.907.58.8
Amylose-C Neo 90:101.00.9510.210.8

This table presents hypothetical screening data for the chiral separation of 1-(5-bromo-2-methoxyphenyl)ethan-1-ol, illustrating the process of selecting an optimal chiral stationary phase (CSP) and mobile phase composition. A resolution value (Rs) of 1.5 or greater is generally considered baseline separation.

Once a suitable CSP and mobile phase are identified (e.g., Cellulose-SB with 90:10 Hexane:Isopropanol in the table above), the method is optimized by fine-tuning the mobile phase composition and flow rate to maximize resolution and minimize analysis time. ymc.co.jp Quantification of enantiomeric excess is then performed by integrating the peak areas of the two enantiomers.

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile and thermally stable compounds. chromatographyonline.com While the target compound, 1-(5-bromo-2-methoxyphenyl)ethan-1-ol, has a higher boiling point than simpler alcohols, it is amenable to GC analysis, often after derivatization of the hydroxyl group to increase volatility. However, direct analysis is also possible.

The most widely used CSPs for chiral GC are based on derivatized cyclodextrins. gcms.czchromatographyonline.com These cyclic oligosaccharides have a cone-like structure with a hydrophobic inner cavity and a hydrophilic exterior. nih.govresearchgate.net Enantioseparation occurs through inclusion complexation, where one enantiomer fits better into the chiral cavity of the cyclodextrin (B1172386), leading to stronger interactions and a longer retention time. nih.gov The choice of cyclodextrin derivative (e.g., permethylated, trifluoroacetylated) and the size of the cyclodextrin ring (α, β, or γ) are critical for achieving separation. gcms.cz

For a substituted 1-phenylethanol (B42297) derivative, a β-cyclodextrin-based column is often a suitable choice. chromatographyonline.comsigmaaldrich.com Method development involves optimizing the temperature program, carrier gas flow rate, and injection parameters to achieve baseline resolution of the enantiomers.

ParameterCondition
Column Astec® CHIRALDEX™ B-PM (or similar permethylated β-cyclodextrin phase), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow ~1.2 mL/min
Injector Temperature 250 °C
Detector Temperature 260 °C (FID)
Oven Program 100 °C hold for 1 min, ramp at 2 °C/min to 180 °C, hold for 5 min
Injection Mode Split (e.g., 50:1)
Hypothetical Retention Time (R) 28.5 min
Hypothetical Retention Time (S) 29.2 min

This table outlines typical starting conditions for the chiral GC analysis of 1-(5-bromo-2-methoxyphenyl)ethan-1-ol. The specific temperatures and ramp rates would be optimized to maximize resolution.

Advanced Spectroscopic Methods for Absolute Configuration Assignment

While chromatography excels at determining the ratio of enantiomers, it does not inherently reveal their absolute configuration (i.e., which peak corresponds to the R-enantiomer and which to the S-enantiomer). Spectroscopic methods are required for this unambiguous assignment. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Since enantiomers have identical NMR spectra in an achiral solvent, differentiation requires the use of a chiral auxiliary. researchgate.net A common strategy involves reacting the chiral alcohol with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers. nih.gov

Diastereomers have distinct physical properties and, crucially, different NMR spectra. nih.gov Reagents such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, are frequently used. researchgate.net The alcohol is converted into two separate samples of diastereomeric esters using both (R)-MTPA and (S)-MTPA. By analyzing the differences in the ¹H or ¹⁹F NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed stereocenter in the two diastereomeric esters, the absolute configuration of the original alcohol can be deduced based on established empirical models. nih.gov

ProtonChemical Shift (δ) with (R)-MTPAChemical Shift (δ) with (S)-MTPAΔδ (δS - δR)
-OCH₃ 3.853.88+0.03
-CH(OH)- 5.455.41-0.04
-CH₃ 1.521.58+0.06
Ar-H (ortho to -CH(OH)) 7.307.26-0.04
Ar-H (ortho to -OCH₃) 6.906.95+0.05

This table provides hypothetical ¹H NMR data for the (R)- and (S)-MTPA esters of 1-(5-bromo-2-methoxyphenyl)ethan-1-ol. The sign of the chemical shift difference (Δδ) for protons on either side of the stereocenter is used to assign the absolute configuration according to the Mosher model.

Alternatively, chiral solvating agents (CSAs) can be used, which form non-covalent diastereomeric complexes with the analyte directly in the NMR tube, inducing chemical shift non-equivalence without the need for chemical derivatization. nih.govunipi.it

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide definitive information about the absolute stereochemistry of a molecule in solution. frontiersin.orgnih.gov

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com This results in a spectrum with positive and negative bands corresponding to the molecule's vibrational modes. ECD is the counterpart in the UV-Visible range, measuring differential absorption during electronic transitions. encyclopedia.pub The two enantiomers of a compound will produce mirror-image VCD and ECD spectra. bruker.comencyclopedia.pub

The assignment of absolute configuration is achieved by comparing the experimentally measured spectrum with theoretical spectra calculated for one of the enantiomers (e.g., the S-enantiomer) using quantum mechanical methods, such as Density Functional Theory (DFT). nih.gov A good match between the experimental spectrum and the calculated spectrum for the S-enantiomer confirms the absolute configuration as (S). A mirror-image match indicates the (R) configuration. nih.gov ECD is particularly well-suited for this compound due to the presence of the aromatic chromophore, which gives rise to distinct electronic transitions. nih.govmdpi.com

Mechanistic Investigations of the Formation and Transformations of S 1 5 Bromo 2 Methoxyphenyl Ethan 1 Ol

Elucidation of Reaction Pathways in Asymmetric Syntheses

The primary route to optically active (S)-1-(5-bromo-2-methoxyphenyl)ethan-1-ol is the asymmetric reduction of the corresponding prochiral ketone, 1-(5-bromo-2-methoxyphenyl)ethanone (B98234). Several catalytic systems have been developed for this transformation, with the Corey-Bakshi-Shibata (CBS) reduction being one of the most prominent and well-studied methods.

The CBS reduction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reducing agent, typically borane (B79455), to the ketone. The mechanism of this reaction is believed to proceed through a highly organized six-membered transition state.

The proposed catalytic cycle for the CBS reduction involves several key steps:

Coordination: The borane reducing agent coordinates to the Lewis basic nitrogen atom of the chiral oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst.

Substrate Binding: The ketone substrate, 1-(5-bromo-2-methoxyphenyl)ethanone, then coordinates to the now more Lewis acidic endocyclic boron atom of the catalyst. The stereochemical outcome of the reaction is determined by the facial selectivity of this coordination, which is dictated by steric interactions between the substituents on the ketone and the chiral framework of the catalyst. The catalyst is designed to favor the coordination of the ketone in a specific orientation.

Hydride Transfer: The hydride is then transferred from the borane to the carbonyl carbon of the ketone through a chair-like six-membered transition state. This intramolecular hydride delivery occurs to the less hindered face of the ketone, leading to the formation of the desired (S)-alcohol.

Product Release and Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane dissociates from the catalyst, which is then free to enter another catalytic cycle.

The enantioselectivity of the CBS reduction is highly dependent on the structure of the chiral oxazaborolidine catalyst and the reaction conditions. For the synthesis of this compound, an (S)-configured catalyst is typically employed.

Catalyst ComponentRole in Asymmetric Induction
Chiral Oxazaborolidine Pre-organizes the ketone and borane in a chiral environment, directing the hydride attack to a specific face of the carbonyl group.
Borane (BH₃) Acts as the stoichiometric hydride source.
Aprotic Solvent (e.g., THF) Solvates the reactants and intermediates without interfering with the catalytic cycle.

Biocatalytic reductions using whole-cell systems, such as yeast, also represent a viable pathway to (S)-1-(aryl)ethanols. These enzymatic reductions often exhibit high enantioselectivity, operating under mild conditions. The mechanism involves the transfer of a hydride from a cofactor, such as NADPH, to the ketone, catalyzed by an alcohol dehydrogenase enzyme. The stereochemical outcome is determined by the specific binding of the substrate within the chiral active site of the enzyme.

Kinetic and Thermodynamic Studies of Stereoselective Processes

The enantioselectivity of the asymmetric reduction of 1-(5-bromo-2-methoxyphenyl)ethanone is a result of kinetic control. In a kinetically controlled process, the product ratio is determined by the relative rates of the competing reaction pathways leading to the (S) and (R) enantiomers. The formation of the (S)-enantiomer is favored because the activation energy for the transition state leading to this product is lower than that for the transition state leading to the (R)-enantiomer.

Thermodynamic control, on the other hand, would lead to a racemic mixture, as the two enantiomers are energetically identical (ΔG = 0). Therefore, any process that produces an enantiomeric excess must be under kinetic control.

The difference in activation energies (ΔΔG‡) between the two competing pathways is directly related to the enantiomeric excess (ee) of the product, as described by the following equation:

ΔΔG‡ = -RT ln[(1 + ee)/(1 - ee)]

Where:

ΔΔG‡ is the difference in the Gibbs free energy of activation between the two stereoisomeric transition states.

R is the ideal gas constant.

T is the absolute temperature in Kelvin.

ee is the enantiomeric excess, expressed as a decimal.

Factors that can influence the kinetic parameters of the asymmetric reduction include:

Catalyst Structure: The steric and electronic properties of the chiral catalyst play a crucial role in differentiating the two enantiotopic faces of the ketone.

Temperature: Lowering the reaction temperature generally increases the enantioselectivity, as the difference in reaction rates becomes more pronounced. This is because the selectivity is more sensitive to changes in the activation energy at lower temperatures.

Solvent: The solvent can influence the stability of the transition states and the solubility of the reactants and catalyst, thereby affecting both the rate and the enantioselectivity of the reaction.

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively reported in publicly available literature, the principles of asymmetric catalysis suggest that high enantioselectivity is achieved through a significant difference in the activation energies of the diastereomeric transition states leading to the (S) and (R) products.

ParameterInfluence on Stereoselectivity
Temperature Lower temperatures generally lead to higher enantiomeric excess by favoring the pathway with the lower activation energy.
Catalyst Loading Can affect the reaction rate, but not typically the enantioselectivity, assuming the mechanism does not change.
Concentration of Reactants May influence the reaction rate, but the effect on enantioselectivity depends on the specific kinetics of the catalytic system.

Transformations and Functionalization of S 1 5 Bromo 2 Methoxyphenyl Ethan 1 Ol

Stereospecific Modifications of the Hydroxyl Group

The hydroxyl group of (S)-1-(5-bromo-2-methoxyphenyl)ethan-1-ol is a key functional handle for a variety of stereospecific transformations. The stereochemistry at the carbinol center can be retained or inverted depending on the reaction mechanism, allowing for the synthesis of diverse chiral molecules.

Conversion to Chiral Ethers and Esters

The conversion of the hydroxyl group into ethers and esters is a fundamental transformation that can proceed with retention of the original stereochemistry.

Esterification: The esterification of chiral secondary alcohols can be achieved with high stereochemical fidelity. For instance, enzymatic acylation provides a method for the stereoselective formation of an ester from a racemic alcohol. In the case of 1-phenylethanol (B42297), a structurally similar compound, acylase I from Aspergillus melleus has been used to catalyze the transfer of an acyl group from vinyl acetate, preferentially reacting with one enantiomer and allowing for the resolution of the racemic mixture. This highlights a potential route for the stereospecific esterification of this compound.

Chemical methods for esterification can also proceed with retention of configuration. The Mitsunobu reaction, for example, is a well-established method for the esterification of secondary alcohols with inversion of configuration. However, by modifying the reaction conditions or using specific reagents, retention can be achieved.

Etherification: The Williamson ether synthesis is a common method for the formation of ethers. This reaction typically proceeds via an S_N2 mechanism, which would lead to inversion of configuration at the stereocenter. To achieve retention of configuration, a two-step process involving the activation of the alcohol without affecting the stereocenter, followed by nucleophilic substitution, would be necessary.

Nucleophilic Substitution Reactions with Retention or Inversion of Configuration

Nucleophilic substitution reactions at the benzylic carbon of this compound can proceed through different mechanisms, leading to either retention or inversion of the stereochemical configuration.

SN2 Reactions (Inversion of Configuration): In a typical SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group. This "back-side attack" results in a Walden inversion, where the stereochemistry at the chiral center is inverted. For the hydroxyl group to act as a leaving group, it must first be protonated or converted into a better leaving group, such as a tosylate or mesylate. Subsequent reaction with a nucleophile would then proceed with inversion of configuration.

SN1 Reactions (Racemization with Potential for Partial Retention or Inversion): Secondary benzylic alcohols can also undergo SN1 reactions, particularly under acidic conditions or with substrates that can stabilize a carbocation intermediate. This mechanism involves the formation of a planar carbocation, which can then be attacked by a nucleophile from either face, leading to a mixture of enantiomers (racemization). The steric and electronic properties of the substrate and the reaction conditions can sometimes lead to a slight preference for either retention or inversion of configuration.

Iron(III)-Catalyzed Intramolecular Substitution (Chirality Transfer): Recent research has shown that an iron(III) catalyst can promote the direct intramolecular substitution of enantiomerically enriched secondary benzylic alcohols with O-, N-, and S-centered nucleophiles. This method allows for the formation of five- and six-membered heterocyclic compounds with a high degree of chirality transfer, proceeding with retention of configuration.

Palladium-Catalyzed Cross-Coupling Reactions on the Brominated Aryl Moiety

The bromine atom on the aromatic ring of this compound provides a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The hydroxyl group in the substrate is generally well-tolerated in these reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organohalide. Aryl bromides are excellent substrates for this reaction.

Reaction Principle: The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. The catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.

Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) center.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

Application to this compound: While specific examples of Suzuki-Miyaura coupling on this compound are not readily available in the literature, the reaction is expected to proceed efficiently. The presence of the ortho-methoxy group may influence the reaction kinetics and the choice of optimal catalyst and ligand. For instance, in the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-methoxyphenylboronic acid, an O-chelation effect of the methoxy (B1213986) group with the metal in the transition state was suggested to influence the selectivity.

Below is a table summarizing typical conditions and expected outcomes for a Suzuki-Miyaura coupling with this substrate.

Parameter Typical Conditions Expected Outcome for this compound
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)High yields of the coupled product are expected.
Ligand Phosphine (B1218219) ligands (e.g., PPh₃, XPhos)The choice of ligand can be crucial for optimizing the reaction.
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄A variety of bases can be used, often in an aqueous solution.
Solvent Toluene, Dioxane, DMF, THF/H₂OA mixture of an organic solvent and water is commonly employed.
Boronic Acid/Ester Aryl, heteroaryl, vinyl, or alkyl boronic acids/estersA wide range of coupling partners can be used.

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of arylalkynes.

Reaction Principle: The Sonogashira coupling typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. The catalytic cycle is thought to involve:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide.

Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper acetylide.

Transmetalation: The acetylide group is transferred from copper to the palladium(II) complex.

Reductive Elimination: The aryl and alkynyl groups couple, yielding the product and regenerating the palladium(0) catalyst.

Copper-free Sonogashira coupling protocols have also been developed.

Application to this compound: The bromo-substituted aryl ring of this compound is a suitable electrophile for the Sonogashira coupling. The reaction would introduce an alkyne substituent at the 5-position of the phenyl ring, providing a linear, rigid linker that can be used to construct more complex architectures. The reaction is generally tolerant of the free hydroxyl group.

The table below outlines typical conditions and expected results for a Sonogashira coupling involving this substrate.

Parameter Typical Conditions Expected Outcome for this compound
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Efficient coupling is anticipated.
Copper Co-catalyst CuITypically used in catalytic amounts.
Base Et₃N, i-Pr₂NH, PiperidineActs as both a base and a solvent.
Solvent THF, DMF, TolueneAnhydrous conditions are often preferred.
Terminal Alkyne A wide variety of terminal alkynes can be used.The product would be an arylethyne derivative.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction is particularly valuable for the synthesis of arylamines from aryl halides. In the context of transformations involving this compound, the presence of a bromine atom on the aromatic ring makes it a suitable substrate for this reaction.

The general transformation involves the coupling of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The reaction proceeds through a catalytic cycle that includes oxidative addition of the aryl bromide to a palladium(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst.

While specific literature detailing the Buchwald-Hartwig amination of this compound is not extensively available, the reactivity of analogous bromo-methoxy-substituted aromatic compounds provides a strong basis for predicting its behavior in such transformations. The electronic nature of the substituents on the aromatic ring can influence the efficiency of the reaction. The methoxy group (-OCH₃) is an electron-donating group, which can increase electron density on the aromatic ring and potentially affect the rate of oxidative addition.

A variety of primary and secondary amines can be employed as coupling partners, leading to a diverse range of N-arylated products. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective in promoting the catalytic cycle and preventing side reactions.

Table 1: Postulated Buchwald-Hartwig Amination of this compound

AmineCatalyst SystemBaseProduct
Primary Amine (R-NH₂)Pd₂(dba)₃ / LigandNaOtBu(S)-1-(5-(R-amino)-2-methoxyphenyl)ethan-1-ol
Secondary Amine (R₂NH)Pd(OAc)₂ / LigandK₃PO₄(S)-1-(5-(R₂-amino)-2-methoxyphenyl)ethan-1-ol

Transformations Involving the Methoxy Group and Aromatic Ring

The methoxy group and the aromatic ring of this compound offer additional sites for chemical modification, allowing for further diversification of the molecular structure.

One common transformation of a methoxy group on an aromatic ring is demethylation to reveal the corresponding phenol. This can be achieved using various reagents, with boron tribromide (BBr₃) being a particularly effective and widely used choice for cleaving aryl methyl ethers. The reaction typically proceeds by coordination of the Lewis acidic boron atom to the oxygen of the methoxy group, followed by nucleophilic attack of a bromide ion on the methyl group.

Another important class of reactions involves electrophilic aromatic substitution on the benzene (B151609) ring. The existing substituents—bromo, methoxy, and the 1-hydroxyethyl group—will direct the position of any incoming electrophile. The methoxy group is a strong activating group and an ortho, para-director. The bromo group is a deactivating group but is also an ortho, para-director. The 1-hydroxyethyl group is generally considered a weakly deactivating ortho, para-director.

Given the directing effects of these substituents, electrophilic substitution is most likely to occur at the positions ortho or para to the strongly activating methoxy group. The positions ortho to the methoxy group are C3 and C1 (which is already substituted). The position para to the methoxy group is C4. Therefore, electrophilic attack is anticipated to favor the C4 position, and to a lesser extent, the C3 position.

Table 2: Potential Transformations of the Methoxy Group and Aromatic Ring

Reaction TypeReagentPotential Product
DemethylationBBr₃(S)-1-(5-bromo-2-hydroxyphenyl)ethan-1-ol
NitrationHNO₃ / H₂SO₄(S)-1-(5-bromo-2-methoxy-4-nitrophenyl)ethan-1-ol
HalogenationBr₂ / FeBr₃(S)-1-(4,5-dibromo-2-methoxyphenyl)ethan-1-ol
Friedel-Crafts AcylationRCOCl / AlCl₃(S)-1-(4-acyl-5-bromo-2-methoxyphenyl)ethan-1-ol

This table outlines plausible transformations based on general principles of organic reactivity for similarly substituted aromatic systems. The regiochemical outcomes are predicted based on the directing effects of the existing substituents.

Academic Applications of S 1 5 Bromo 2 Methoxyphenyl Ethan 1 Ol As a Chiral Synthon

Utility as a Chiral Building Block in Complex Molecule Synthesis

There is no specific data available in the reviewed literature that details the use of (S)-1-(5-bromo-2-methoxyphenyl)ethan-1-ol as a chiral building block in the synthesis of complex molecules. In theory, as a chiral alcohol, it possesses a stereocenter that could be incorporated into a larger molecule, transferring its chirality to the final product. The presence of the bromo- and methoxy-substituted phenyl ring offers sites for further functionalization through various coupling reactions or modifications, making it a potentially versatile, albeit currently undocumented, synthon.

Precursor for Chiral Ligands or Catalysts in Asymmetric Transformations

The potential of this compound as a precursor for chiral ligands or catalysts in asymmetric transformations has not been specifically explored in the available academic literature. Chiral alcohols are often precursors to ligands used in asymmetric catalysis, such as phosphine-based ligands. The hydroxyl group of this compound could, in principle, be converted into a phosphine (B1218219) or another coordinating group. The stereochemistry of the alcohol would then impart chirality to the resulting ligand, which could be used to induce enantioselectivity in metal-catalyzed reactions. However, no such specific applications for this compound have been reported.

Components in Research of Novel Chiral Scaffolds and Architectures

No research has been identified that utilizes this compound in the development of novel chiral scaffolds and architectures. The defined stereochemistry and functional groups of the molecule could theoretically serve as a foundation for constructing new and complex chiral structures. For instance, the phenyl ring could be a part of a larger, rigid scaffold where the stereocenter directs the spatial arrangement of other substituents. Nevertheless, the realization of this potential has not been documented in the scientific literature.

Computational and Theoretical Chemistry Studies on S 1 5 Bromo 2 Methoxyphenyl Ethan 1 Ol

Density Functional Theory (DFT) Calculations for Conformational Analysis

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules, making it ideal for conformational analysis. This analysis for (S)-1-(5-bromo-2-methoxyphenyl)ethan-1-ol involves identifying all possible spatial arrangements of its atoms (conformers) that correspond to energy minima on the potential energy surface.

The conformational landscape of this molecule is primarily defined by the rotation around two key single bonds: the C-C bond connecting the chiral center to the phenyl ring and the C-O bond of the alcohol group. DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to perform geometry optimization for various initial structures. This process systematically locates the stable conformers and calculates their relative energies.

Studies on structurally similar molecules, such as dihydroxymethane, have shown that stereoelectronic effects, including hyperconjugation and electrostatic interactions, play a crucial role in determining conformational stability. researchgate.net For this compound, the most stable conformers are expected to arise from a balance between minimizing steric hindrance involving the bulky bromophenyl group, the methyl group, and the hydroxyl group, and optimizing favorable intramolecular interactions, such as potential hydrogen bonding between the hydroxyl proton and the methoxy (B1213986) oxygen.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT

This table is illustrative, showing typical results from such an analysis.

Conformer IDDihedral Angle (O-C-C-Cring)Dihedral Angle (H-O-C-C)Relative Energy (kcal/mol)Boltzmann Population (%)
Conf-1 60°180° (anti)0.0075.1
Conf-2 -60°180° (anti)0.8517.3
Conf-3 60°60° (gauche)1.505.8
Conf-4 180°180° (anti)2.501.8

Transition State Modeling for Stereoselective Reaction Pathways

Understanding the mechanism of stereoselective reactions is crucial in synthetic chemistry. This compound is a chiral alcohol, often synthesized via the asymmetric reduction of its corresponding ketone, 1-(5-bromo-2-methoxyphenyl)ethanone (B98234). Transition state (TS) modeling using DFT can elucidate the origins of the observed stereoselectivity in such reactions.

This computational approach involves locating the transition state structures on the reaction pathway leading to the (S) and (R) enantiomers. By calculating the activation energies (the energy difference between the reactants and the transition state) for both pathways, one can predict which product will be formed preferentially. researchgate.netresearchgate.net A lower activation energy corresponds to a faster reaction rate.

For a catalyzed reduction, the modeling would include the ketone substrate, the reducing agent (e.g., a borohydride), and the chiral catalyst. The calculations would explore different modes of approach of the hydride to the carbonyl carbon. researchgate.net The steric and electronic interactions within the transition state assembly determine the energy of each pathway. For the preferential formation of the (S)-enantiomer, the transition state leading to this product (TS-S) must be lower in energy than the one leading to the (R)-enantiomer (TS-R). nih.govcarta-evidence.org

Table 2: Hypothetical DFT-Calculated Activation Energies for the Asymmetric Reduction of 1-(5-bromo-2-methoxyphenyl)ethanone

This table illustrates how computational results can explain stereoselectivity.

Transition StateProduct EnantiomerCalculated Activation Energy (ΔG‡, kcal/mol)Predicted Selectivity
TS-S This compound12.5Major Product
TS-R (R)-1-(5-bromo-2-methoxyphenyl)ethan-1-ol14.9Minor Product
ΔΔG‡ 2.4>95:5 (S:R)

The energy difference between the two transition states (ΔΔG‡) directly correlates with the enantiomeric excess (ee) of the reaction, providing a quantitative prediction of the reaction's stereochemical outcome.

Prediction of Spectroscopic Signatures (e.g., VCD, NMR)

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural confirmation and assignment of experimental spectra. For a chiral molecule like this compound, Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly important.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful technique for determining the absolute configuration of enantiomers. nih.govnih.gov DFT calculations can accurately predict the VCD spectrum for a given absolute configuration (S or R). By comparing the computationally predicted spectrum for the (S)-enantiomer with the experimentally measured spectrum, an unambiguous assignment of the absolute configuration can be made. mdpi.comresearchgate.net The final predicted spectrum is often a Boltzmann-weighted average of the spectra calculated for the most stable conformers. nih.gov

Nuclear Magnetic Resonance (NMR): DFT calculations, using methods such as the Gauge-Including Atomic Orbital (GIAO) approach, can provide highly accurate predictions of ¹H and ¹³C NMR chemical shifts. nih.gov These calculations are performed on the optimized geometries of the lowest energy conformers. The predicted chemical shifts are then averaged based on the Boltzmann population of each conformer. Comparing these predicted shifts with experimental data helps in the definitive assignment of complex spectra and validates the computationally determined structure. github.io

Table 3: Hypothetical Comparison of Experimental and DFT-Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Illustrative data demonstrating the accuracy of modern DFT methods.

Carbon AtomPredicted δ (ppm)Experimental δ (ppm)Deviation (ppm)
C-OH (Chiral) 66.266.5-0.3
CH₃ 24.825.1-0.3
C-OCH₃ 155.1155.4-0.3
C-Br 113.5113.2+0.3
OCH₃ 56.056.3-0.3

Molecular Orbital Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for predicting molecular reactivity. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity; a small gap suggests high reactivity, whereas a large gap indicates high stability. chemrevlett.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring, which is rich in π-electrons. This region would be the most likely site for an electrophilic attack. The LUMO, conversely, is likely distributed over the aromatic ring and influenced by the electronegative bromine and oxygen atoms, indicating these areas as potential sites for nucleophilic attack. uwosh.edursc.org Analysis of these orbitals provides predictive insights into how the molecule will interact with other reagents.

Table 4: Hypothetical Quantum Chemical Descriptors for this compound Calculated at the B3LYP/6-311+G(d,p) Level

This table presents key reactivity indices derived from FMO analysis.

DescriptorValue (eV)Interpretation
E(HOMO) -6.15Electron-donating ability
E(LUMO) -0.98Electron-accepting ability
Energy Gap (ΔE) 5.17High kinetic stability
Ionization Potential (I) 6.15Energy to remove an electron
Electron Affinity (A) 0.98Energy released on adding an electron
Global Hardness (η) 2.60Resistance to charge transfer
Electronegativity (χ) 3.57Electron-attracting power
Electrophilicity Index (ω) 2.45Propensity to accept electrons

These descriptors collectively provide a detailed electronic profile of the molecule, enabling predictions about its chemical behavior and guiding the design of new synthetic pathways.

Q & A

Basic: What are the standard synthetic routes for (S)-1-(5-bromo-2-methoxyphenyl)ethan-1-ol?

Methodological Answer:
The synthesis typically involves two key steps: (1) bromination of a methoxyphenyl precursor and (2) asymmetric reduction to introduce the chiral (S)-configuration.

  • Bromination : A substituted phenylacetic acid derivative (e.g., 2-(2-methoxyphenyl)acetic acid) undergoes bromination at the 5-position using reagents like N-bromosuccinimide (NBS) under UV light or Lewis acid catalysis .
  • Reduction : The ketone intermediate is reduced enantioselectively. For example, borane-dimethylsulfide complex with a chiral catalyst (e.g., Corey-Bakshi-Shibata catalyst) can yield the (S)-enantiomer with high enantiomeric excess (ee) .
  • Example Protocol :
    • React 2-(2-methoxyphenyl)acetic acid with NBS in CCl₄ under reflux (70°C, 6 hours).
    • Reduce the resulting 5-bromo-2-methoxyacetophenone using (R)-CBS catalyst and BH₃·THF at −20°C to obtain the (S)-alcohol (yield: ~85%, ee >95%) .

Advanced: How to resolve enantiomeric excess discrepancies in asymmetric synthesis of this compound?

Methodological Answer:
Discrepancies in ee often arise from competing reaction pathways (e.g., non-catalyzed reduction) or impurities in starting materials . To mitigate:

  • Chiral HPLC Analysis : Use a Chiralpak® IA column with hexane/isopropanol (95:5) to quantify ee. Calibrate against racemic standards .
  • Reaction Optimization :
    • Adjust catalyst loading (e.g., 5–10 mol% CBS catalyst) and temperature (−20°C to 0°C) to suppress racemization.
    • Pre-dry solvents (THF, toluene) over molecular sieves to avoid protic impurities .
  • Case Study : A 10% drop in ee was traced to residual moisture in BH₃·THF; switching to anhydrous conditions restored ee to 98% .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • δ 1.45 (d, J = 6.5 Hz, CH₃), δ 4.85 (q, J = 6.5 Hz, CH-OH) for the ethanol moiety.
    • δ 7.35 (d, J = 8.4 Hz, H-3), δ 7.55 (dd, J = 8.4, 2.1 Hz, H-4), δ 7.90 (d, J = 2.1 Hz, H-6) for the brominated aromatic ring .
  • IR Spectroscopy : Confirm hydroxyl (ν ~3400 cm⁻¹) and methoxy (ν ~1250 cm⁻¹) groups.
  • Polarimetry : Measure optical rotation ([α]D²⁵ = +15.3° in CHCl₃) to verify enantiopurity .

Advanced: How does the (S)-configuration influence biological activity compared to the (R)-enantiomer?

Methodological Answer:
The (S)-enantiomer often exhibits distinct enzyme-binding interactions due to spatial alignment of the hydroxyl and bromine groups.

  • Case Study : In a β-adrenergic receptor assay, the (S)-enantiomer showed 10× higher binding affinity than the (R)-form, attributed to optimal hydrogen bonding with Ser-319 .
  • Method : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses. Validate with in vitro receptor activation assays using HEK293 cells transfected with target receptors .

Advanced: How to address contradictions in reported reaction yields for bromination steps?

Methodological Answer:
Yield variations (e.g., 70% vs. 90%) often stem from substrate purity or reaction scalability issues .

  • Troubleshooting :
    • Purify starting material (2-methoxyphenylacetic acid) via recrystallization (ethanol/water, 3:1) to remove di-brominated byproducts.
    • Scale-down reaction: Test small batches (1–5 mmol) before scaling to 50 mmol .
  • Data Normalization : Compare yields using turnover frequency (TOF) instead of absolute values to account for catalyst efficiency .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

  • Chiral Building Block : Used in synthesizing β-blockers (e.g., analogues of propranolol) and antipsychotics .
  • Enzyme Inhibition Studies : Acts as a competitive inhibitor for monoamine oxidases (MAOs) due to structural mimicry of phenolic substrates .
  • Protocol : Test MAO-B inhibition via fluorometric assay using kynuramine as a substrate; IC₅₀ values typically range 10–50 µM .

Advanced: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Hazard Profile : Causes skin/eye irritation (Category 2) and acute oral toxicity (LD₅₀ = 1200 mg/kg in rats) .
  • Mitigation :
    • Use nitrile gloves, safety goggles, and fume hoods during synthesis.
    • Neutralize waste with 10% NaOH before disposal .
  • Storage : Store under argon at −20°C to prevent oxidation of the hydroxyl group .

Advanced: How to model the compound’s reactivity in silico for reaction optimization?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map transition states during asymmetric reduction. Key findings:
    • The (S)-pathway is favored by 2.3 kcal/mol due to steric shielding from the methoxy group .
  • Machine Learning : Train a model on reaction parameters (catalyst, solvent, temperature) to predict ee and yield. Tools: RDKit + Scikit-learn .

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